molecular formula C21H26N4O2 B6440657 N-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549011-49-4

N-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6440657
CAS No.: 2549011-49-4
M. Wt: 366.5 g/mol
InChI Key: BNLSKPVCIJDHMS-UHFFFAOYSA-N
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Description

The compound N-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide (hereafter referred to as Compound A) is a bicyclic carboxamide featuring a fused pyrrolo-pyrrole core. Key structural elements include:

  • Octahydropyrrolo[3,4-b]pyrrole: A rigid bicyclic amine system that confers conformational stability.
  • Pyridin-2-yl moiety: A heteroaromatic group that may participate in hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-27-18-7-5-16(6-8-18)9-12-23-21(26)25-13-10-17-14-24(15-19(17)25)20-4-2-3-11-22-20/h2-8,11,17,19H,9-10,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLSKPVCIJDHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide

  • Core Structure : Imidazole ring instead of pyrrolo-pyrrole.
  • Substituents : Shares the 4-methoxyphenethyl and pyridyl groups but includes a sulfonamide linkage and a 4-pentylphenyl chain.
  • Key Differences: The sulfonamide group may increase solubility compared to carboxamides but reduce metabolic stability due to susceptibility to hydrolysis.
BJ26053 () :

N-{2-[4-(Pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-4-sulfamoylbenzamide

  • Core Structure : Pyrimidine and piperazine rings.
  • Substituents : Pyridyl-piperazine and sulfamoyl benzamide groups.
  • Key Differences :
    • The piperazine-pyrimidine system introduces flexibility, which may enhance interaction with diverse targets (e.g., serotonin receptors).
    • Sulfamoyl groups are more polar than carboxamides, affecting blood-brain barrier penetration .
Monobenzyl Analogue () :

N-[5-[(1RS)-2-(4-Methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide

  • Core Structure : Formamide with hydroxyphenyl and methoxyphenethyl groups.
  • Key Differences :
    • The formamide linkage is less stable than carboxamides under physiological conditions.
    • Hydroxy groups increase hydrophilicity, reducing bioavailability compared to Compound A .
2.2. Pharmacokinetic and Physicochemical Comparisons
Parameter Compound A Compound 2 () BJ26053 ()
Molecular Weight ~425 g/mol (estimated) ~550 g/mol ~490 g/mol
LogP (Lipophilicity) ~3.5 (predicted) ~4.2 ~2.8
Key Functional Groups Carboxamide, bicyclic amine Sulfonamide, imidazole Sulfamoyl, piperazine
Solubility (aq.) Moderate (carboxamide) Low (sulfonamide) High (sulfamoyl)
Metabolic Stability High (rigid core) Moderate (imidazole) Low (piperazine metabolism)

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